(E)-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzamide (E)-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzamide
Brand Name: Vulcanchem
CAS No.: 1021219-07-7
VCID: VC8433074
InChI: InChI=1S/C17H12N4OS2/c18-8-12(9-20-13-5-3-11(4-6-13)16(19)22)17-21-14(10-24-17)15-2-1-7-23-15/h1-7,9-10,20H,(H2,19,22)/b12-9+
SMILES: C1=CSC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N
Molecular Formula: C17H12N4OS2
Molecular Weight: 352.4 g/mol

(E)-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzamide

CAS No.: 1021219-07-7

Cat. No.: VC8433074

Molecular Formula: C17H12N4OS2

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzamide - 1021219-07-7

Specification

CAS No. 1021219-07-7
Molecular Formula C17H12N4OS2
Molecular Weight 352.4 g/mol
IUPAC Name 4-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzamide
Standard InChI InChI=1S/C17H12N4OS2/c18-8-12(9-20-13-5-3-11(4-6-13)16(19)22)17-21-14(10-24-17)15-2-1-7-23-15/h1-7,9-10,20H,(H2,19,22)/b12-9+
Standard InChI Key OWWJLPMHVLSBBA-FMIVXFBMSA-N
Isomeric SMILES C1=CSC(=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N
SMILES C1=CSC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N
Canonical SMILES C1=CSC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N

Introduction

Synthesis Pathway

The synthesis of this compound likely involves multistep reactions combining aromatic aldehydes, thiazole derivatives, and cyano precursors. While no direct synthesis was found in the results, similar compounds are synthesized using the following general steps:

  • Formation of Thiazole Core:

    • Reacting thiourea or related sulfur donors with α-haloketones under reflux conditions.

    • Example: pp-bromoacetophenone reacts with thiourea to yield thiazole derivatives .

  • Introduction of Thiophene Substituent:

    • Functionalization of the thiazole ring with thiophene through electrophilic substitution or coupling reactions.

  • Vinyl and Cyano Functionalization:

    • Knoevenagel condensation between an aldehyde (e.g., aromatic aldehyde) and a cyanoacetate derivative to introduce the vinyl-cyano moiety.

  • Amidation:

    • Reaction of an amine group with a benzoyl chloride derivative to form the benzamide functionality.

Antimicrobial Potential

Compounds containing thiazole and thiophene moieties have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi . The cyano group enhances lipophilicity, aiding membrane penetration.

Molecular Docking Insights

Molecular docking studies often reveal strong binding interactions between such compounds and biological targets like kinases or DNA-binding proteins due to their planar aromatic systems .

Applications in Medicinal Chemistry

This compound is a promising candidate for drug discovery due to its structural features:

  • Antimicrobial Agents: Effective against resistant bacterial strains.

  • Anticancer Drugs: Potential inhibitors of cancer cell proliferation.

  • Enzyme Inhibitors: Suitable for targeting specific enzymes due to its hydrogen bonding and π-stacking capabilities.

Challenges

  • Limited synthetic routes specific to this compound are available.

  • Comprehensive biological evaluation is required for safety profiling.

Future Work

  • Optimization of the synthesis pathway for higher yields.

  • In-depth in vitro and in vivo studies to evaluate pharmacokinetics, toxicity, and efficacy.

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